molecular formula C18H21NO3 B126037 (R)-N-Methylcoclaurine CAS No. 5096-70-8

(R)-N-Methylcoclaurine

Cat. No. B126037
CAS RN: 5096-70-8
M. Wt: 299.4 g/mol
InChI Key: BOKVLBSSPUTWLV-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Methylcoclaurine is a compound that is part of the benzylisoquinoline alkaloids, a family of bioactive natural products that includes morphine and codeine. It is an intermediate in the biosynthesis of these compounds in plants. The synthesis and study of (R)-N-Methylcoclaurine and its derivatives are of interest due to their pharmacological properties and their role in the biosynthesis of therapeutically significant alkaloids .

Scientific Research Applications

  • Biosynthesis of Alkaloids : (R)-N-Methylcoclaurine plays a significant role in the biosynthesis of various alkaloids. It has been shown to be a specific precursor in the biosynthesis of alkaloids like isotetrandrine, oxyacanthine, and nortiliacorinine in plants like Cocculus laurifolius and Tiliacora racemosa. These processes involve oxidative couplings and dimerizations of (R)-N-Methylcoclaurine (Bhakuni, Singh, Jain, & Kapil, 1978-1981).

  • Enzymatic Transformations : Studies on the enzymatic transformations of (R)-N-Methylcoclaurine have provided insights into the molecular mechanisms of alkaloid biosynthesis. For instance, specific methyltransferases in Stephania intermedia have been identified that can convert (R)-coclaurine to (R)-N-methylcoclaurine, further highlighting its importance in the biosynthetic pathway of benzylisoquinoline alkaloids (Zhao et al., 2019).

  • Characterization of Methyltransferases : The characterization of various methyltransferases involved in alkaloid biosynthesis has been a significant area of research. These enzymes, such as the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase, are crucial for converting (R)-N-methylcoclaurine to other important intermediates in the synthesis of isoquinoline alkaloids (Morishige, Tsujita, Yamada, & Sato, 2000).

  • Molecular Cloning and Expression : Molecular cloning and expression studies have further elucidated the role of (R)-N-Methylcoclaurine in alkaloid biosynthesis. For example, the molecular cloning and characterization of coclaurine N-methyltransferase from Coptis japonica cells, which converts coclaurine to N-methylcoclaurine, offers significant insights into the evolution of N-methyltransferases in secondary metabolism (Choi, Morishige, Shitan, Yazaki, Sato, 2002).

  • Alkaloid Productivity Improvement : Research on transgenic plants like Coptis japonica has shown that overexpression of certain enzymes like the 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase can significantly improve alkaloid productivity. This finding has implications for the commercial production of medically important alkaloids (Inui, Kawano, Shitan, Yazaki, Kiuchi, Kawahara, Sato, Yoshimatsu, 2012).

properties

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLBSSPUTWLV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198974
Record name (R)-N-Methylcoclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Methylcoclaurine

CAS RN

5096-70-8
Record name (-)-N-Methylcoclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-Methylcoclaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-Methylcoclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-Methylcoclaurine
Reactant of Route 2
(R)-N-Methylcoclaurine
Reactant of Route 3
(R)-N-Methylcoclaurine
Reactant of Route 4
(R)-N-Methylcoclaurine
Reactant of Route 5
(R)-N-Methylcoclaurine
Reactant of Route 6
(R)-N-Methylcoclaurine

Citations

For This Compound
108
Citations
T KAMETANI, K FUKUMOTO, K KIGASAWA… - Chemical and …, 1971 - jstage.jst.go.jp
Phenol oxidation of (R)(-)-N-methylcoclaurine (V) and (S)(+)-reticuline (VI) with peroxidase was examined in order to get the bisbenzylisoquinoline type compounds, but only the …
Number of citations: 15 www.jstage.jst.go.jp
DS Bhakuni, S Jain - Tetrahedron, 1981 - Elsevier
Incorporation of tyrosine, dopa, dopamine, 4-hydroxyphenylpyruvic acid, (±)-, norcoclaurine-1-carboxylic acid, -norcoclaurine, -coclaurine, and -N-methylcoclaurine into N-…
Number of citations: 20 www.sciencedirect.com
DS Bhakuni, S Jain, R Chaturvedi - Tetrahedron, 1987 - Elsevier
Tracer experiments show that the bisbenzylisoquinoline alkaloid, (S,R)-hayatidin (10) is stereospecifically biosynthesized in young Cissampelos pareira Linn plants by intermolecular …
Number of citations: 18 www.sciencedirect.com
DS Bhakuni, AN Singh, S Jain - Journal of the Chemical Society …, 1978 - pubs.rsc.org
The incorporation of (±)-norcoclaurine, (±)-coclaurine, (±)-N-methylcoclaurine, didehydro-N-methylco-claurinium iodide, (+)-(S)-N-methylcoclaurine and (–)-(R)-N-methylcoclaurine into …
Number of citations: 5 pubs.rsc.org
亀谷哲治, 福本圭一郎, 気賀沢和雄… - Chemical and …, 1971 - jlc.jst.go.jp
Phenol oxidation of (R) (-)-N-methylcoclaurine (V) and (S) (+)-reticuline (VI) with peroxidase was examined in order to get the bisbenzylisoquinoline type compounds, but only the …
Number of citations: 2 jlc.jst.go.jp
DS Bhakuni, S Jain - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
The incorporation of (±)-coclaurine, (±)-norcoclaurine, (±)-N-methylcoclaurine, and didehydro-N-methylcoclaurinium iodide into tiliacorinine and tiliacorine in Tiliacora racemosa …
Number of citations: 4 pubs.rsc.org
W Zhao, C Shen, J Zhu, C Ou, M Liu, W Dai, X Liu… - Biotechnology …, 2020 - Springer
Objectives To characterize methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids in Stephania intermedia. Results Three N-methyltransferases, SiCNMT1, …
Number of citations: 10 link.springer.com
IM Menéndez-Perdomo, PJ Facchini - Scientific Reports, 2023 - nature.com
Benzylisoquinoline alkaloids (BIAs) are a structurally diverse group of plant specialized metabolites found mainly in members of the order Ranunculales, including opium poppy (…
Number of citations: 3 www.nature.com
R Stadler, S Loeffler, BK Cassels, MH Zenk - Phytochemistry, 1988 - Elsevier
Bisbenzylisoquinoline alkaloid-producing cell cultures of Berberis stolonifera were fed with 14 C-labelled tyrosine, tyramine, and several chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines. …
Number of citations: 46 www.sciencedirect.com
PF Kraus, TM Kutchan - Proceedings of the National …, 1995 - National Acad Sciences
A cDNA encoding a cytochrome P450-dependent oxidase, berbamunine synthase (EC 1.1.3.34; CYP80), from cell suspension cultures of the higher plant Berberis stolonifera Koehne …
Number of citations: 212 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.